6-Propylamino-7-deazapurine 6-Propylamino-7-deazapurine
Brand Name: Vulcanchem
CAS No.: 60972-21-6
VCID: VC20759436
InChI: InChI=1S/C9H12N4/c1-2-4-10-8-7-3-5-11-9(7)13-6-12-8/h3,5-6H,2,4H2,1H3,(H2,10,11,12,13)
SMILES: CCCNC1=NC=NC2=C1C=CN2
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol

6-Propylamino-7-deazapurine

CAS No.: 60972-21-6

Cat. No.: VC20759436

Molecular Formula: C9H12N4

Molecular Weight: 176.22 g/mol

* For research use only. Not for human or veterinary use.

6-Propylamino-7-deazapurine - 60972-21-6

CAS No. 60972-21-6
Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
IUPAC Name N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C9H12N4/c1-2-4-10-8-7-3-5-11-9(7)13-6-12-8/h3,5-6H,2,4H2,1H3,(H2,10,11,12,13)
Standard InChI Key LTDJBPNSUMCAHA-UHFFFAOYSA-N
SMILES CCCNC1=NC=NC2=C1C=CN2
Canonical SMILES CCCNC1=NC=NC2=C1C=CN2

Structural Characteristics and Chemical Properties

Molecular Identity and Classification

6-Propylamino-7-deazapurine belongs to the 7-deazapurine family, a class of heterocyclic compounds characterized by the replacement of the nitrogen atom at position 7 of the purine scaffold with a carbon atom. It is systematically named as N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, reflecting its chemical structure . This compound is classified as a pyrrolo[2,3-d]pyrimidine derivative with a propylamino substituent at position 6 (or position 4 according to some nomenclature systems).

The compound has a unique structural feature that distinguishes it from classical purines - the 7-deaza modification, where the nitrogen at position 7 is replaced with a carbon atom. This modification significantly alters the electronic properties and hydrogen-bonding capabilities of the compound, which can influence its biological interactions and activities .

Physical and Chemical Properties

The physical and chemical properties of 6-Propylamino-7-deazapurine are summarized in Table 1 below:

PropertyValueSource
Molecular FormulaC₉H₁₂N₄
Molecular Weight176.22 g/mol
CAS Registry Number60972-21-6
InChIInChI=1S/C9H12N4/c1-2-4-10-8-7-3-5-11-9(7)13-6-12-8/h3,5-6H,2,4H2,1H3,(H2,10,11,12,13)
InChIKeyLTDJBPNSUMCAHA-UHFFFAOYSA-N
SMILESCCCNC1=NC=NC2=C1C=CN2
Creation Date (PubChem)2005-09-13
Modification Date (PubChem)2025-03-01

6-Propylamino-7-deazapurine features a pyrrolo[2,3-d]pyrimidine core structure with a propylamino group attached at position 6. The compound contains four nitrogen atoms that contribute to its hydrogen bonding capabilities and interaction with biological targets. The replacement of the nitrogen at position 7 with a carbon atom (deaza modification) alters the electronic distribution and chemical reactivity compared to traditional purines .

Synthesis and Preparation Methods

Synthetic Routes

Structure-Activity Relationships

Influence of Substitution Patterns

The biological activity of 7-deazapurine derivatives is strongly influenced by the nature and position of substituents on the pyrrolo[2,3-d]pyrimidine scaffold. Studies on related compounds have shown that:

  • Substitution at position 6 can significantly affect biological activity and target selectivity

  • The size and chemical nature of the substituent at position 6 can determine enzyme inhibition profiles

  • Modifications at multiple positions can have synergistic effects on biological activity

For instance, research on similar compounds has demonstrated that substituting a 6-methyl group for a 6-amino group in 7-aryl-7-deazapurine nucleosides allows retention of activity against Trypanosoma cruzi, highlighting the importance of position 6 substitution in determining biological properties .

Comparison with Related Compounds

When compared to traditional purine derivatives, 7-deazapurine compounds like 6-Propylamino-7-deazapurine exhibit different electronic properties and hydrogen-bonding patterns, which can result in altered interactions with biological targets. These differences may contribute to their unique biological activities and potential therapeutic applications.

The 7-deazapurine modification has been shown to influence the pKa values and fluorescence properties of nucleosides, which can affect their behavior in biological systems and their utility as research tools . The propylamino substituent at position 6 further modifies these properties, potentially enhancing binding to specific targets or altering metabolic stability.

Research Applications and Future Perspectives

Current Research Directions

Current research on 7-deazapurine derivatives, including compounds similar to 6-Propylamino-7-deazapurine, focuses on several key areas:

  • Development of novel antiviral agents, particularly against RNA viruses

  • Exploration of selective enzyme inhibitors with potential antimicrobial applications

  • Investigation of antiparasitic activities, especially against trypanosomatids

  • Application in nucleic acid chemistry as modified nucleoside analogs

The unique structure of 7-deazapurines, which mimics natural purines while offering distinct chemical and biological properties, makes them valuable tools for both basic research and drug development.

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